1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone
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Overview
Description
1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethylation reactions, which can be performed using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate . The reaction conditions often involve the use of catalysts like palladium or copper to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under mild conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted aromatic compounds with various functional groups.
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Scientific Research Applications
1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules, leading to increased binding affinity and specificity . These interactions can modulate the activity of enzymes and receptors, resulting in various biological effects .
Comparison with Similar Compounds
- 1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]ethanone
- 2,4-Difluoro-3-(trifluoromethoxy)benzyl alcohol
- 2,6-Dibromo-4-(trifluoromethoxy)aniline
Comparison: 1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone stands out due to its high degree of fluorination, which imparts unique chemical and physical properties. Compared to similar compounds, it exhibits greater stability, higher reactivity in substitution reactions, and enhanced binding affinity in biological systems . These characteristics make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H2F8O2 |
---|---|
Molecular Weight |
294.10 g/mol |
IUPAC Name |
1-[2,4-difluoro-3-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H2F8O2/c10-4-2-1-3(7(18)8(12,13)14)5(11)6(4)19-9(15,16)17/h1-2H |
InChI Key |
VEPWCFSNMRYPFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)C(F)(F)F)F)OC(F)(F)F)F |
Origin of Product |
United States |
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